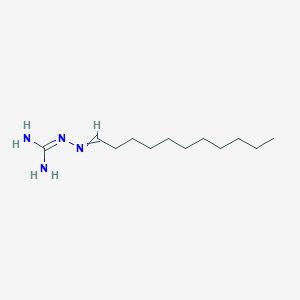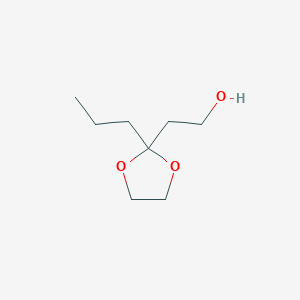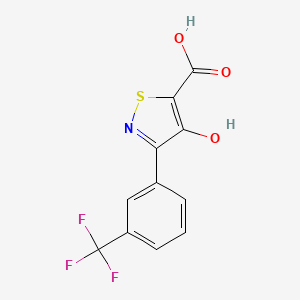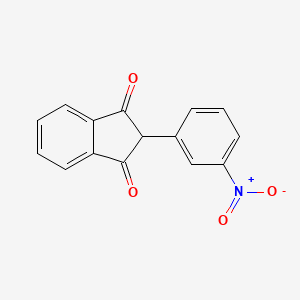
2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione
Overview
Description
2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indandiones. This compound is characterized by the presence of a nitrophenyl group attached to the indan-1,3-dione core. Indandiones are known for their versatility and have been widely studied for their applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of indan-1,3-dione with 3-nitrobenzaldehyde under basic conditions. A common method is the Knoevenagel condensation, where the reaction is carried out in the presence of a base such as piperidine or sodium acetate in ethanol . The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted indandiones depending on the nucleophile used.
Scientific Research Applications
2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione has been extensively studied for its applications in several scientific fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and photoinitiators for polymerization
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The compound can act as an electron acceptor, facilitating electron transfer processes. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby interfering with their normal function. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Indan-1,3-dione: A closely related compound with similar chemical properties but lacking the nitrophenyl group.
2-(4-Nitrophenyl)indan-1,3-dione: Another nitrophenyl-substituted indandione with the nitro group in a different position.
2-Phenylindan-1,3-dione: A derivative with a phenyl group instead of a nitrophenyl group.
Uniqueness
2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.
Properties
CAS No. |
6149-22-0 |
|---|---|
Molecular Formula |
C15H9NO4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-(3-nitrophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H9NO4/c17-14-11-6-1-2-7-12(11)15(18)13(14)9-4-3-5-10(8-9)16(19)20/h1-8,13H |
InChI Key |
NGUMGUHCILBKTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
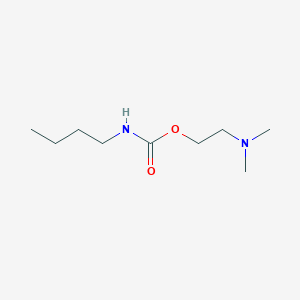
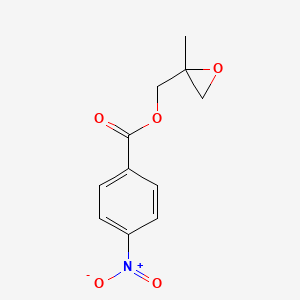
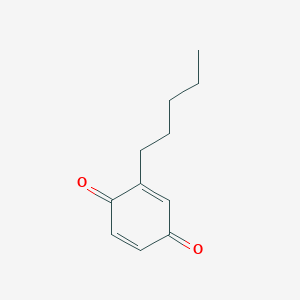
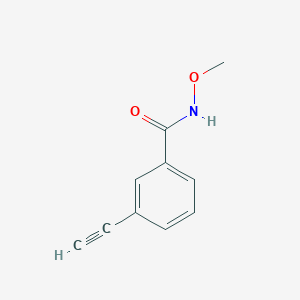
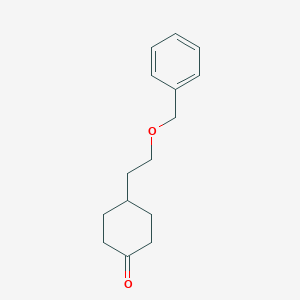
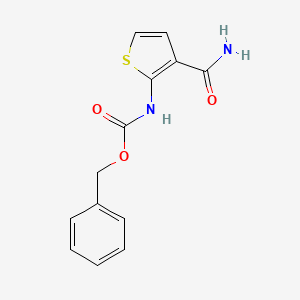
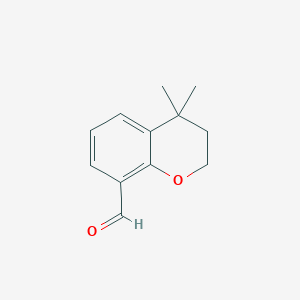
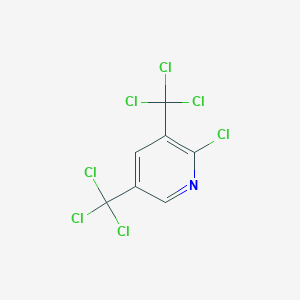
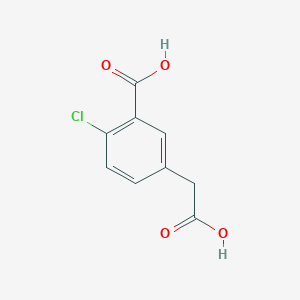
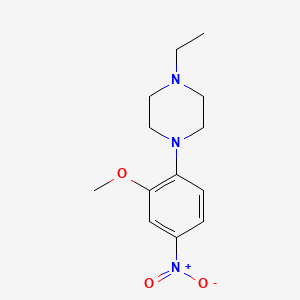
![3-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}propan-1-ol](/img/structure/B8646542.png)
